molecular formula C8H4BrF3O2 B3031942 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 886762-43-2

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B3031942
CAS RN: 886762-43-2
M. Wt: 269.01 g/mol
InChI Key: NQJNACLLRSZJPJ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 886762-43-2 . It has a molecular weight of 269.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O2/c9-6-2-5 (8 (10,11)12)1-4 (3-13)7 (6)14/h1-3,14H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.02 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Processing

  • 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde can be synthesized from bromine and other organic compounds, achieving high yields under optimal conditions, such as specific solvent choices and reaction temperatures (Hui Jian-bin, 2012).
  • The compound has been used in the improvement of synthetic processes of various benzaldehydes, indicating its role in the optimization of chemical production methods (Yangyu Feng, 2002).

Material Science and Polymer Research

  • This chemical plays a role in the creation of nickel and cobalt clusters, useful in materials science, particularly in the study of magnetic properties and molecular interactions (Shuhua Zhang et al., 2013).
  • It is involved in the synthesis of novel copolymers, contributing to advancements in polymer chemistry and materials engineering (G. Kharas et al., 2016).

Pharmaceutical and Biomedical Applications

  • The compound has been utilized in the development of anticancer, antimicrobial, and antioxidant agents, demonstrating its potential in medicinal chemistry and drug development (M. Konuş et al., 2019).
  • Its derivatives have shown activity against cancer cell lines and bacteria, highlighting its significance in the field of oncology and infectious diseases (U. Hawas et al., 2021).

Organic Chemistry and Catalysis

  • 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde has been used in the efficient syntheses of various organic compounds, demonstrating its utility as a starting material in organic synthesis (C. M. Santos et al., 2009).
  • It plays a role in the development of novel catalysis processes, which are crucial for the advancement of green chemistry and sustainable chemical processes (A. Capperucci et al., 2009).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Mechanism of Action

Target of Action

It’s known that benzaldehyde derivatives often interact with proteins or enzymes in the body, altering their function . The specific target can vary depending on the exact structure of the compound and the biological context.

Mode of Action

Benzaldehyde derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .

Biochemical Pathways

Benzaldehyde derivatives are often involved in reactions at the benzylic position, which can affect various biochemical pathways . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The presence of the trifluoromethyl group may influence the compound’s pharmacokinetic properties, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can increase bioavailability .

Result of Action

It’s known that benzaldehyde derivatives can cause skin and eye irritation, and may cause respiratory system toxicity .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity and efficacy may be influenced by the pH and temperature of its environment, as well as the presence of other molecules or ions.

properties

IUPAC Name

3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-3,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNACLLRSZJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382263
Record name 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde

CAS RN

886762-43-2
Record name 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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